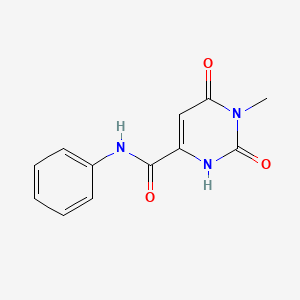

6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Description

6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with a hydroxy group at position 6, a methyl group at position 1, and a phenylcarboxamide moiety at position 4. Its molecular formula is C₁₂H₁₁N₃O₃, with a molecular weight of 245.24 g/mol, and it is registered under CAS number 477864-84-9 .

Properties

IUPAC Name |

3-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-15-10(16)7-9(14-12(15)18)11(17)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQGQDMLXMCUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a phenyl-substituted urea with a β-keto ester in the presence of a base, followed by cyclization and subsequent hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has shown potential as a bioactive molecule

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs featuring variations in substituents, ring systems, and functional groups.

Substituent Variations on the Aromatic Ring

Modifications to the phenyl group or pyrimidine core significantly alter properties such as solubility, steric bulk, and electronic effects. Key examples include:

Key Observations :

- Lipophilicity : Diethylphenyl and dimethylphenyl derivatives exhibit higher lipophilicity than the parent compound, which may enhance membrane permeability .

Ring-Modified Analogs

Compounds with alternative ring systems or fused heterocycles demonstrate divergent properties:

- 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide: Replaces the dihydropyrimidine oxygen with a thioxo group and incorporates a thiophene ring. Molecular formula: C₁₃H₁₂N₄O₂S₂ (estimated).

- N-(4-Chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide: Features a fused pyrimido-benzimidazole core. Molecular formula: Not available.

Biological Activity

The compound 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a member of the pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Basic Information

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- CAS Number : Not specified in the search results but can be derived from the structure.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of pyrimidine-based compounds in inhibiting cancer cell proliferation. Specifically, 6-hydroxy derivatives have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Hydroxy Compound | MDA-MB-231 | 0.126 | |

| Another Pyrimidine | HCT116 | 5.0 |

Antiviral Activity

Recent studies have explored the antiviral properties of pyrimidines, particularly against viral infections such as influenza and coronaviruses. The mechanism often involves inhibition of viral replication and interference with viral entry into host cells.

Case Study: Antiviral Efficacy

A study demonstrated that a related pyrimidine compound exhibited a significant reduction in viral load in infected mice models. The compound was administered at a dosage of 40 mg/kg, resulting in over a 2-log reduction in viral replication.

Anti-inflammatory Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. The compound has been shown to modulate immune responses and reduce inflammation in models of inflammatory bowel disease (IBD).

Table 2: Anti-inflammatory Effects

| Compound Name | Model | Effect | Reference |

|---|---|---|---|

| 6-Hydroxy Compound | IBD Mouse Model | Reduced inflammation markers | |

| Another Pyrimidine | Carrageenan-induced | Decreased edema |

The biological activity of 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication.

- Modulation of Signaling Pathways : It is suggested that this compound can alter signaling pathways related to inflammation and apoptosis.

- Interference with DNA/RNA Synthesis : Similar compounds have shown the ability to disrupt nucleic acid synthesis, leading to reduced cellular replication.

Safety Profile and Toxicity

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that related pyrimidines do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety margin for further development.

Q & A

[Basic] What synthetic methodologies are recommended for preparing 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide?

Answer:

The synthesis of pyrimidinecarboxamide derivatives typically involves coupling reactions using activating agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere. For example, analogous compounds were synthesized via amide bond formation between pyrimidinedione intermediates and aromatic amines, using DIPEA (N,N-Diisopropylethylamine) as a base . Post-synthesis purification via reversed-phase HPLC (≥90% purity) and characterization by / NMR and HRMS are critical steps to confirm structural integrity . Optimizing reaction time (12–24 hours) and temperature (room temperature to 60°C) can enhance yield and reduce byproducts.

[Basic] Which analytical techniques are essential for characterizing the structural and electronic properties of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): NMR identifies proton environments (e.g., aromatic N-phenyl protons at δ 7.2–7.6 ppm), while NMR confirms carbonyl (C=O) and carboxamide (CONH) groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] or [M−H] ions) with <5 ppm error .

- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids, aiding in assessing crystallographic disorder .

- HPLC-PDA: Ensures purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

[Advanced] How can researchers resolve discrepancies in crystallographic data, such as thermal motion or occupancy conflicts?

Answer:

Discrepancies in crystallographic refinement are addressed by:

- Multi-parameter refinement in SHELXL: Adjusting anisotropic displacement parameters (ADPs) for heavy atoms and constraining light atoms (e.g., hydrogens) to isotropic models .

- Validation tools in WinGX: Analyzing R-factor convergence, electron density maps (e.g., residual peaks >0.3 eÅ), and Hirshfeld surfaces to detect missed symmetry or twinning .

- Comparative modeling: Cross-validating with analogous structures (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) to identify systematic errors in bond lengths/angles .

[Advanced] How to design structure-activity relationship (SAR) studies to evaluate the biological relevance of substituents on the pyrimidine core?

Answer:

Methodological steps include:

- Systematic substitution: Introducing electron-withdrawing (e.g., -F, -CF) or donating (-OCH) groups at the N-phenyl or 6-hydroxy positions to modulate lipophilicity and hydrogen-bonding capacity .

- In vitro assays: Testing derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify binding affinities (K).

- Computational docking: Tools like AutoDock Vina predict binding poses, correlating substituent effects (e.g., steric bulk at the 1-methyl position) with inhibitory activity .

[Advanced] What pharmacological assessment strategies are recommended to study protein binding and metabolic stability?

Answer:

- Serum albumin binding: Use equilibrium dialysis or ultrafiltration (as in oxicam derivatives) to measure unbound fractions in human serum albumin (HSA). For example, fluorobenzyl substituents may enhance HSA affinity, prolonging half-life .

- Microsomal stability assays: Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Co-factor supplementation (NADPH) identifies oxidative metabolism pathways .

- CYP450 inhibition screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms, critical for predicting drug-drug interactions .

[Advanced] How can computational modeling elucidate the compound’s reactivity or degradation pathways?

Answer:

- DFT (Density Functional Theory): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 2-oxo group may act as a Michael acceptor in covalent inhibition .

- MD (Molecular Dynamics) simulations: Simulate solvation effects in aqueous or lipid bilayers to study aggregation or membrane permeability. Tools like GROMACS model hydrogen-bonding networks with water .

- Degradation prediction: Software like Pharma Algorithms ADMET Predictor identifies labile motifs (e.g., amide hydrolysis under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.